D-azidovaline CHA salt
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Overview
Description
D-azidovaline CHA salt, also known as N3-D-Val-OH.CHA, is a chemical compound with the molecular formula C11H22N4O2 and a molecular weight of 242.32 g/mol . It is a derivative of valine, an essential amino acid, and contains an azido group, which is known for its reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-azidovaline CHA salt typically involves the introduction of an azido group to the valine molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
D-azidovaline CHA salt undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
D-azidovaline CHA salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-azidovaline CHA salt involves the reactivity of the azido groupThis reactivity makes it a valuable tool in bioconjugation and labeling studies . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-azidovaline CHA salt include:
- D-azidotryptophan CHA salt
- D-azidotyrosine CHA salt
- L-azidotyrosine CHA salt
- D-azidotyrosine tert-butyl ether CHA salt
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the azido group on the valine backbone provides unique chemical properties that are not found in other similar compounds. This makes it particularly useful in specific chemical reactions and applications, such as click chemistry and bioconjugation .
Biological Activity
D-azidovaline CHA salt, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.
This compound is characterized by the following chemical formula:
Property | Details |
---|---|
Chemical Formula | C₁₁H₂₂N₄O₂ |
Molecular Weight | 246.32 g/mol |
Structure | Chemical Structure |
This compound exhibits several biological activities through various mechanisms:
- Anti-infection Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. This compound can disrupt microbial cell wall synthesis and inhibit viral replication pathways, making it a candidate for developing new antibiotics and antiviral agents .
- Cell Cycle Regulation : this compound influences cell cycle progression by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR. These pathways are crucial for cellular proliferation and survival, indicating its potential use in cancer therapeutics .
- Apoptosis Induction : Research indicates that this compound can trigger apoptosis in cancer cells through activation of the intrinsic apoptotic pathway. This effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Biological Activities Overview
The following table summarizes the biological activities associated with this compound:
Activity Type | Description |
---|---|
Antimicrobial | Effective against bacteria (e.g., MRSA) and viruses (e.g., HIV, Influenza) |
Anticancer | Induces apoptosis in various cancer cell lines |
Immunomodulation | Modulates immune responses, enhancing anti-tumor immunity |
Neuroprotective | Exhibits potential neuroprotective effects in models of neurodegeneration |
Case Studies
- Antiviral Activity : A study investigated the antiviral effects of this compound against HIV. The results showed a significant reduction in viral load in treated cell cultures compared to controls. This suggests its potential as an antiviral therapeutic agent .
- Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways. This finding supports its further investigation as a chemotherapeutic agent .
- Infection Control : Research on bacterial resistance highlighted the efficacy of this compound in overcoming resistance mechanisms in common pathogens. The compound was able to restore sensitivity to beta-lactam antibiotics in resistant strains .
Properties
IUPAC Name |
(2R)-2-azido-3-methylbutanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXCNHHCIMTCV-FZSMXKCYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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